2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an oxane ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxane Ring: The oxane ring can be synthesized via the cyclization of diols or through the use of protecting groups to facilitate ring closure.
Formation of the Imidazole Ring: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups.
Medicine
In medicinal chemistry, 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and imidazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and imidazole rings could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide
- 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxylate
- 2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-9(21)17-15-19-11(8-24-15)14(22)18-10-4-3-7-23-12(10)13-16-5-6-20(13)2/h5-6,8,10,12H,3-4,7H2,1-2H3,(H,18,22)(H,17,19,21)/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNLPILBZHKPCZ-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)NC2CCCOC2C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=CS1)C(=O)N[C@H]2CCCO[C@@H]2C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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